3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine
Description
3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine is a synthetic piperidine derivative characterized by a bromo-substituted nitrophenoxy group attached to the piperidine ring via a methylene bridge. The bromine and nitro groups at the 2- and 4-positions of the phenoxy moiety confer distinct electronic and steric properties, making this compound a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-[(2-bromo-4-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c13-11-6-10(15(16)17)3-4-12(11)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOCHOBDGXFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-bromo-4-nitrophenol, undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The bromo group can be substituted via nucleophilic aromatic substitution reactions.
Substitution: The compound can participate in various substitution reactions, particularly at the bromine and nitro positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the nitro group to an amine.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine position.
Major Products:
Reduction of Nitro Group: The major product is the corresponding amine.
Substitution of Bromo Group: The major products are the substituted derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Can be used in catalytic processes due to its functional groups.
Biology and Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromo groups can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of phenoxy-methylpiperidine derivatives. Key structural analogs include:
Key Observations :
- Substituent Effects : The target compound’s 4-nitro group is strongly electron-withdrawing, contrasting with methyl (electron-donating, ) or ethyl (moderately electron-donating, ) groups in analogs. This difference likely alters reactivity, solubility, and metabolic stability.
- Halogen Variation: Bromine (target compound and ) vs.
Physicochemical Properties
- Stability : Nitro groups are prone to reduction under biological conditions, which may limit in vivo stability compared to halogenated analogs (e.g., ).
Biological Activity
3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-bromo-4-nitrophenoxy group. The presence of these substituents contributes to its unique electronic properties, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Analgesic Properties : It acts on opioid receptors, potentially providing pain relief through modulation of neurotransmitter release and neuronal excitability.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, making it valuable in treating inflammatory conditions.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could possess anticancer properties, warranting further investigation into their mechanisms of action.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : The bromonitrophenoxy group enhances binding affinity to specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : The compound may modulate enzyme activity, affecting metabolic processes critical for disease progression.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of compounds structurally related to this compound. Results indicated that these compounds exhibited significant pain relief comparable to established analgesics. The mechanism involved opioid receptor activation, leading to reduced pain perception in animal models.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of derivatives containing the piperidine moiety. Compounds demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The most active derivative showed an IC50 value of approximately 10 µM against these cell lines, indicating promising therapeutic potential .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Analgesic | Not specified | |
| Tert-butyl 4-((2-bromo-3-nitrophenoxy)methyl)piperidine | Anticancer | ~10 | |
| 4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine | Cytotoxic | Not specified |
Synthesis and Future Directions
The synthesis of this compound involves several steps, including halogenation and nucleophilic substitution reactions. Future research should focus on optimizing synthetic routes to enhance yield and exploring structure-activity relationships to identify more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
